4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol” is a chemical compound with the CAS number 128585-01-3 . It is also known as (Z)-4-(1-(2-CHLOROETHYL)-2-(4-(2-HYDROXYETHOXY)PHENYL)-2-PHENYLVINYL)PHENOL .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, degradable acetal-linkage-containing epoxy resins were synthesized through the addition reaction of 2,2-bis(4-hydroxycyclohexyl)propane (HBA) or 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane (HOBA) with cyclohexane dimethanol vinyl glycidyl ether (CHDMVG) . Another example is the synthesis of a new type of epoxy resin, diglycidyl ether of 9,9-bis [4-(2-hydroxyethoxy) phenyl] fluorine (DGEBEF), which was characterized by 1 H-NMR, FTIR, and FDMS analyses .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a phenol group, an ethoxy group, a phenyl group, and a chloro group. The exact structure would need to be confirmed by spectroscopic methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenol, ethoxy, phenyl, and chloro groups. Phenols are known to be very reactive towards electrophilic aromatic substitution . The presence of the ethoxy group could also influence the reactivity of the compound.Safety And Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. The development of novel degradable epoxy resins, which easily decompose in the presence of organic solvents, are stable in the absence of organic solvents and exhibit high thermal stability and remarkable toughness, could be a potential area of research .
properties
IUPAC Name |
4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISSTPNAJAQFE-VHXPQNKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)O)\C3=CC=C(C=C3)OCCO)/CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
CAS RN |
128585-01-3 |
Source
|
Record name | 4'-Hydroxyospemifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-HYDROXYOSPEMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QE6RRB4CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.